rac-Belaperidone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22FN3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-[(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m0/s1 |
InChI Key |
XLJWJFKYRFPJSD-ZYSHUDEJSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2[C@@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Approaches to rac-Belaperidone Synthesis
Historically and currently, the most powerful and frequently employed method for forging the cyclobutane (B1203170) ring of the 3-azabicyclo[3.2.0]heptane system is the [2+2] cycloaddition reaction. orgsyn.orgwikipedia.org Photochemical [2+2] cycloaddition, in particular, stands out as a key strategy. mdpi.comresearchgate.netnih.gov
Early approaches, such as the Kochi-Salomon reaction, which involves the photochemical [2+2] cycloaddition of unactivated olefins, were explored. However, this specific reaction is intolerant of basic amines, which complicates a direct, one-step synthesis of the parent 3-azabicyclo[3.2.0]heptane from a simple precursor like diallylamine (B93489) under traditional conditions. orgsyn.org
More contemporary methods have refined this photochemical approach. A rapid, two-step synthesis has been developed that utilizes common starting materials—benzaldehyde, allylamine, and cinnamic acid—and proceeds through an intramolecular [2+2] photochemical cyclization. researchgate.net Another modern variant is the photocatalytic [2+2] cyclization of N-allyl amides of cinnamic acid, which efficiently yields the desired bicyclic core. researchgate.net These methods typically involve the initial synthesis of the bicyclic amine, which serves as a key intermediate that is subsequently functionalized to complete the synthesis of the final molecule. researchgate.netsigmaaldrich.com
Optimization Strategies for Synthetic Yield and Purity in Laboratory Settings
The optimization of synthetic routes for complex molecules like this compound is critical for improving efficiency and ensuring high purity. Key parameters that are often adjusted include the choice of catalyst, solvent, base, reaction temperature, and duration. mdpi.com For instance, in palladium-catalyzed cross-coupling reactions that may be used in derivatization steps, the selection of the palladium source and the base is crucial for maximizing yield. mdpi.com
In the context of the core-forming photochemical reactions, a significant advancement is the shift from high-energy UV irradiation to visible-light photocatalysis. nih.gov This is often achieved using triplet photosensitizers, which can be activated by lower-energy visible light. This "gentler" method is substantially more tolerant of various functional groups within the molecule, reducing the likelihood of side reactions and simplifying the synthesis of complex, functionalized cyclobutane cores. nih.gov
This compound as a Precursor in Advanced Organic Synthesis
Beyond its own synthesis, the chemical structure of this compound makes it a subject of interest as a potential starting material or model compound for other advanced synthetic transformations.
According to technical datasheets from chemical suppliers, this compound is noted as a possible precursor for flavin-mediated visible-light [2+2] photocycloaddition reactions involving dienes that contain nitrogen and sulfur. usbio.netimpurity.comas-1.co.jp Flavin-mediated photocatalysis is a green chemistry approach that uses visible light to promote chemical reactions, and its application in [2+2] cycloadditions is an effective method for creating cyclic compounds. york.ac.uk
The same sources also identify this compound as a potential precursor for studying the cis-trans isomerization of cinnamyl derivatives. usbio.netimpurity.comas-1.co.jp Cis-trans isomerization, the interconversion of geometric isomers around a double bond, is a fundamental process in chemistry that can be triggered by light or heat. beilstein-journals.org Studying this process is vital for understanding reaction mechanisms and controlling the stereochemical outcome of reactions. ijnc.irnih.govbeilstein-journals.org
The generation of analogues and probes from a parent molecule is a cornerstone of medicinal chemistry for exploring structure-activity relationships. The Belaperidone (B1667915) scaffold is amenable to such modifications. Research has shown that a key fragment of Belaperidone that contains the azabicyclo[3.2.0]heptane structure can serve as a substrate for skeletal modification, undergoing a reaction sequence that results in the formation of a 1,5-diene. tdl.org
Furthermore, synthetic pathways that build the core structure can be adapted to introduce functional groups ripe for derivatization. For example, photosensitized [2+2] cycloadditions can produce cyclobutyl boronate esters. nih.gov These boron-containing compounds, which are analogous to the Belaperidone core, are exceptionally versatile and can be readily converted into a wide range of derivatives through reactions such as arylation, fluorination, oxygenation, and carbon-carbon bond-forming reactions. nih.gov This versatility opens up numerous pathways for creating a library of Belaperidone analogues. mdpi.com
Stereoselective Synthesis of Individual Belaperidone Enantiomers
The "rac-" prefix in this compound indicates that it is produced as a racemate—an equal mixture of both of its enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer is responsible for the desired biological activity, making the synthesis of single enantiomers (asymmetric synthesis) highly important. uwindsor.caethz.chuniurb.it
Initial non-racemic syntheses of the Belaperidone core relied on classical resolution techniques, such as the crystallization of diastereomeric salts, or on the use of chiral auxiliaries to separate the enantiomers. researchgate.net While effective, these methods can be inefficient, with a theoretical maximum yield of 50% for simple resolution. york.ac.uk
Modern synthetic chemistry offers more elegant and efficient solutions through catalytic asymmetric synthesis. msu.edu A highly enantioselective formal synthesis of Belaperidone has been developed based on a rhodium-catalyzed asymmetric cross-coupling reaction. sigmaaldrich.com This key step involves the addition of 4-fluorophenylboronic acid to a cyclobutene (B1205218) precursor. researchgate.netsigmaaldrich.com The high degree of enantioselectivity in this reaction is controlled by the use of a chiral phosphine (B1218219) ligand, such as BINAP, which coordinates to the rhodium catalyst and directs the reaction to preferentially form one enantiomer over the other. sigmaaldrich.com Such catalytic methods represent the state-of-the-art in producing enantiomerically pure compounds.
Pharmacological Characterization in Preclinical Models
Receptor Binding Profiles and Ligand Affinity Investigations (In Vitro)
The in vitro receptor binding profile of rac-Belaperidone reveals a complex pattern of interactions with various neurotransmitter receptors. This profile is crucial for understanding the compound's potential therapeutic effects and its classification as an atypical antipsychotic.
Dopaminergic Receptor Subtypes (e.g., D2, D3)
Investigations into the affinity of this compound for dopamine (B1211576) receptor subtypes have revealed a notable selectivity. The compound demonstrates a high affinity for the dopamine D4 receptor subtype, with a reported inhibitory constant (Ki) of 3.1 nM. nih.govnih.gov In contrast, its affinity for the dopamine D2 receptor is significantly lower, with a Ki value of 105 nM. nih.govnih.gov This preferential binding to D4 over D2 receptors is a characteristic feature that distinguishes it from many traditional antipsychotic agents. Data regarding the specific binding affinity of this compound for the dopamine D3 receptor subtype is not extensively available in the reviewed literature.
Table 1: Dopaminergic Receptor Affinities of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D2 | 105 |
| Dopamine D4 | 3.1 |
Serotonergic Receptor Subtypes (e.g., 5-HT2A)
Table 2: Serotonergic Receptor Affinity of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| Serotonin (B10506) 5-HT2A | 3.3 |
Adrenergic Receptor Subtypes (e.g., Alpha-1, Alpha-2)
Detailed quantitative data on the binding affinities of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes are not extensively documented in the available preclinical studies. While many atypical antipsychotics exhibit some degree of interaction with these receptors, specific Ki values for this compound have not been consistently reported.
Histaminergic Receptor Subtypes (e.g., H1)
Similar to the adrenergic receptors, specific in vitro binding data for this compound at the histamine (B1213489) H1 receptor is not widely available in the public domain. The affinity for this receptor is a significant aspect of the pharmacological profile of many antipsychotic medications, often correlating with sedative effects. However, for this compound, this particular interaction remains to be fully characterized in published literature.
Gamma-Aminobutyric Acid (GABA) Receptor Systems (e.g., GABA(B) Agonism)
Current preclinical data does not indicate a direct and significant interaction of this compound with the gamma-aminobutyric acid (GABA) receptor systems. In vitro studies have not reported notable binding affinity or functional modulation of either GABA(A) or GABA(B) receptors by this compound. Therefore, a direct GABAergic mechanism is not considered a primary component of its pharmacological action based on the available evidence.
Other Neurotransmitter Receptor Interactions
Further characterizing its receptor binding profile, this compound has been shown to possess a very low affinity for muscarinic cholinergic receptors, with a reported Ki value greater than 200 nM. nih.govnih.gov This suggests a minimal likelihood of anticholinergic side effects, which are commonly associated with some other antipsychotic agents.
Functional Assays and Signal Transduction Pathways (In Vitro)
In preclinical evaluations, this compound has been characterized as an antagonist at key neurotransmitter receptors. Its binding affinity, a measure of how strongly it binds to a receptor, has been determined for several targets. The compound displays a high affinity for serotonin 5-HT2 receptors and dopamine D4 receptors. nih.gov In contrast, its affinity for the dopamine D2 receptor subtype is considerably lower. nih.gov It has also been noted for its very low affinity for muscarinic receptors. nih.gov
The antagonist properties of Belaperidone (B1667915) are evident from its high affinity (low Ki value) for these receptors, indicating its potential to block the activity of the endogenous ligands at these sites. The Ki values, which represent the concentration of the drug that occupies 50% of the receptors in vitro, are summarized in the table below.
| Receptor | Ki Value (nM) |
| Dopamine D4 | 3.1 |
| Serotonin 5-HT2 | 3.3 |
| Dopamine D2 | 105 |
| Muscarinic | > 200 |
This table presents the binding affinities of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Based on the available preclinical data, specific details regarding the G-protein coupled receptor (GPCR) coupling mechanisms for this compound have not been elucidated.
There is no available information from preclinical studies detailing the investigations into the downstream intracellular signaling cascades affected by this compound.
Enzymatic Interactions and Biochemical Modulation (Preclinical)
Information regarding the enzymatic interactions and biochemical modulation of this compound from preclinical studies is not available in the public domain.
Electrophysiological Studies in Isolated Neuronal Systems (In Vitro/Ex Vivo)
Electrophysiological studies have provided insights into the functional antagonist activity of this compound in neuronal systems. In studies conducted on rats, Belaperidone was shown to reverse the inhibition of the firing rate of dopaminergic neurons in the substantia nigra that was induced by the dopamine agonist quinpirole (B1680403). nih.gov This reversal of agonist-induced inhibition is a key indicator of its antagonist function at dopamine receptors in a physiologically relevant context.
The potency of this effect was quantified by its ED50 value, which is the dose required to produce 50% of the maximal effect. This value provides a functional measure of the drug's antagonist activity in an ex vivo setting.
| Assay | ED50 Value |
| Reversal of quinpirole-induced inhibition of firing rate in substantia nigra dopaminergic neurons | 1.66 mg/kg |
This table shows the in vivo potency of this compound in a key electrophysiological assay.
Structure Activity Relationships Sar and Molecular Design
Elucidation of Key Pharmacophoric Elements within the rac-Belaperidone Structure
The molecular architecture of this compound is characterized by several key pharmacophoric elements that are crucial for its biological activity. acs.orgscience.gov The saturated nitrogen-containing heterocycle, specifically the 3-azabicyclo[3.2.0]heptane scaffold, is a prominent feature in many pharmaceuticals and is considered a critical component of Belaperidone's structure. acs.orgscience.govacs.orgru.nl This bicyclic amine residue is a key building block that has been a focus in medicinal chemistry for developing drug candidates. acsmedchem.orgacsmedchem.org
Systematic Structure-Activity Investigations of Belaperidone (B1667915) Analogues and Derivatives
The exploration of Belaperidone's structure-activity relationship (SAR) has involved the synthesis and evaluation of various analogues and derivatives. drugdesign.orgresearchgate.net These studies aim to understand how modifications to different parts of the molecule affect its biological activity. drugdesign.org
One area of investigation has been the modification of the bicyclic amine scaffold. acsmedchem.orgacsmedchem.org The synthesis of novel and diverse bicyclic amines for use in medicinal chemistry underscores the importance of this moiety. acsmedchem.org Photochemical [2+2] cyclization has been a key chemical reaction in creating these advanced building blocks. acsmedchem.orgresearchgate.netnih.gov
Another approach to studying SAR is through late-stage functionalization, a strategy that allows for the modification of a complex molecule like Belaperidone in the final steps of its synthesis. scispace.com This can involve, for example, the transannular C–H arylation of alicyclic amines, a method that has been used to create derivatives of other bioactive molecules. scispace.com Atom-deletion strategies have also been proposed as a potential method for editing the skeletons of complex molecules, including Belaperidone. acs.org
Investigations into piperidine (B6355638) derivatives, which share structural similarities with the heterocyclic system in Belaperidone, have also provided insights into SAR for related compounds. nih.gov These studies often explore how different substituents on the heterocyclic ring influence activity. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that underpin a compound's activity. nih.govnih.gov For this compound, these techniques have been applied to understand its binding modes and to guide the design of new analogues. researchgate.netnih.gov
Ligand-Receptor Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net In the context of Belaperidone, docking studies have been used to investigate its binding affinity to potential protein targets. researchgate.netnih.gov For instance, a computational study combined quantitative structure-activity relationship (QSAR) and molecular docking to explore potential treatments for Amyotrophic Lateral Sclerosis (ALS), where Belaperidone was one of the molecules analyzed. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and aromatic interactions, between the ligand and amino acid residues in the receptor's binding pocket. nih.gov For example, in one study, the docking of Belaperidone into a specific protein target showed interactions with residues like Gly110, Asn179, and Gly146. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net
A study focusing on potential ALS treatments utilized QSAR to develop computational models based on discriminant function analysis. nih.gov This research used molecular topology, a method that translates chemical structures into numerical descriptors, to relate the structure of compounds, including Belaperidone, to their anti-ALS activity. nih.gov Descriptors such as the MeanDD index, which relates to the size and shape of the molecule, were found to contribute to the predicted activity. nih.gov
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules over time. nih.govmdpi.com These methods provide a more realistic picture of how a molecule like Belaperidone might behave in a biological environment, as they account for the constant motion of atoms and changes in molecular shape. nih.govmdpi.comopenreview.netaps.org
While specific, detailed MD simulation studies solely focused on this compound are not widely published, the principles of this technique are highly relevant. acs.org MD simulations can be used to explore the conformational landscape of Belaperidone, identifying the most stable three-dimensional arrangements of the molecule. frontiersin.org This information is critical for understanding how the molecule fits into a receptor's binding site and can complement the static picture provided by docking studies. acs.org Computational studies on related tertiary alkylamines have utilized DFT calculations to understand the thermodynamics of different reaction pathways, which can be influenced by molecular conformation. acs.org
Neurobiological and Behavioral Effects in Preclinical Animal Models
Modulation of Neurotransmitter Systems in Vivo (e.g., Dopamine (B1211576), Serotonin)
Initial research into the in vivo neurochemical effects of rac-Belaperidone has focused on its interaction with the dopaminergic and serotonergic systems, given their central role in the pathophysiology of several mental illnesses.
At present, detailed in vivo microdialysis studies or other direct measures of neurotransmitter modulation by this compound are not available in the public scientific literature. The compound, also known by its synonym LU-111995, is cataloged in chemical databases such as ChEMBL, but specific data on its bioactivity and effects on neurotransmitter dynamics in living organisms have not been published.
Effects on Cognitive Functions in Animal Paradigms (e.g., attention, learning, memory)
Cognitive impairment is a significant feature of many neuropsychiatric disorders, making the assessment of a new compound's effects on cognition a crucial aspect of its preclinical evaluation.
To date, there are no publicly accessible research findings that detail the effects of this compound on cognitive functions in animal paradigms. Standardized tests for attention, learning, and memory, such as the Morris water maze, novel object recognition test, or operant conditioning tasks, have not been reported in the context of this specific compound.
Assessment of Behavioral Phenotypes in Disease Models (e.g., psychosis-like states, neurodevelopmental models)
Animal models that mimic aspects of human psychiatric conditions are invaluable for predicting the potential therapeutic utility of a novel compound.
There is a notable absence of published studies investigating the behavioral effects of this compound in animal models of psychosis-like states (e.g., amphetamine- or PCP-induced hyperlocomotion) or in neurodevelopmental models of psychiatric disorders. Consequently, its potential to modulate behaviors relevant to these conditions remains uncharacterized.
Neuroanatomical and Neurophysiological Investigations
Understanding how a compound affects brain structure and function at a regional level can provide insights into its mechanism of action.
Investigations using techniques such as functional magnetic resonance imaging (fMRI) or the mapping of immediate early genes like c-Fos to identify brain regions activated or deactivated by this compound have not been reported in the scientific literature.
Similarly, ex vivo studies examining neurochemical alterations in specific brain regions following the administration of this compound are not currently available. Such studies would typically involve the analysis of brain tissue to measure changes in neurotransmitter levels and their metabolites.
Future Directions and Unexplored Academic Avenues
Identification of Novel Preclinical Molecular Targets
Initial research identified Belaperidone (B1667915) as an antagonist with high affinity for dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors, and lower affinity for the dopamine D2 receptor. ncats.ioresearchgate.net However, a comprehensive understanding of its full target profile remains an area ripe for exploration. Future research could employ advanced screening technologies to identify additional molecular targets. Techniques such as affinity chromatography coupled with mass spectrometry could uncover novel binding partners, potentially revealing unforeseen mechanisms of action.
Development of Advanced Research Methodologies for Compound Evaluation
The evaluation of rac-Belaperidone could be significantly enhanced by the application of modern research methodologies. High-content screening (HCS) assays, for instance, could provide a more nuanced understanding of the compound's effects on cellular morphology, protein expression, and pathway activation in a high-throughput manner.
In the realm of synthesis, recent advancements in catalytic asymmetric cross-coupling reactions have demonstrated a concise and highly stereoselective route to synthesizing drug candidates like Belaperidone. nih.gov This method, which utilizes rhodium-catalyzed asymmetric carbometallation of cyclobutenes, offers a modular approach that could be further optimized and adapted for creating novel analogs of Belaperidone with potentially improved properties. nih.govacs.org Exploring flavin-mediated visible-light [2+2] photocycloaddition is another potential synthetic route for this compound and its derivatives. usbio.netimpurity.com
Integration with Systems Biology and Network Pharmacology Approaches
To unravel the complex biological effects of this compound, a systems biology approach is essential. This would involve integrating data from genomics, proteomics, and metabolomics to construct a comprehensive network model of the compound's interactions within a biological system. Such a model could help predict off-target effects, identify biomarkers for compound activity, and reveal novel therapeutic possibilities beyond its initial antipsychotic focus.
Network pharmacology, a key component of systems biology, can be used to visualize and analyze the complex interactions between this compound and its multiple targets. By mapping these interactions onto known disease pathways, researchers could identify new preclinical applications for the compound. This approach moves beyond the traditional "one-drug, one-target" paradigm and embraces the multi-target nature of many pharmacological agents.
Considerations for Preclinical Translation in Discovery Research
Translating preclinical findings into a viable research trajectory requires careful consideration of several factors. wisc.eduresearchgate.net A significant challenge in drug discovery is the "valley of death," the gap between promising preclinical results and successful clinical application. researchgate.net To bridge this gap for any future research on this compound, a robust preclinical data package is crucial. This includes detailed in vitro and in vivo studies to establish a clear pharmacological profile. ppd.com
The development of more predictive animal models is also paramount. pharmafeatures.comnih.gov While traditional models have been used, exploring genetically modified models that more accurately reflect the complexities of neuropsychiatric disorders could provide more translatable data. nih.gov Furthermore, "reverse translation," where clinical observations inform preclinical research questions, could guide the design of more relevant and impactful studies. pharmafeatures.com This could involve re-examining the known effects of this compound in light of new clinical insights into related compounds or disease pathologies.
Although clinical development of Belaperidone was halted, the compound remains a valuable tool for discovery research. escholarship.orgucdavis.edu By leveraging advanced research methodologies and a systems-level perspective, the scientific community can continue to learn from this compound and its interactions with biological systems, potentially paving the way for the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-Belaperidone, and what critical parameters influence yield optimization?
- Methodological Guidance : Synthesis typically involves multi-step reactions, such as Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for core structure assembly. Key parameters include catalyst loading (e.g., 5-10 mol% Pd(OAc)₂), solvent polarity (DMF or toluene), and temperature control (80–120°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .
- Data Considerations : Report yields alongside reaction conditions (e.g., time, equivalents of reagents) to enable reproducibility. Compare yields across solvents/catalysts in tabular form (Table 1) .
Q. How is the purity and stereochemical identity of rac-Belaperidone validated in preclinical studies?
- Methodological Guidance : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to confirm racemic composition. Pair with mass spectrometry (HRMS) for molecular weight verification and NMR (¹H/¹³C, COSY, HSQC) for structural elucidation. Quantitative purity assays (e.g., qNMR with internal standards) are recommended .
- Data Contradictions : Address batch-to-batch variability by documenting solvent residues (GC-MS) and elemental analysis discrepancies .
Advanced Research Questions
Q. What strategies resolve enantiomers of rac-Belaperidone, and how do their pharmacological profiles differ?
- Methodological Guidance : Employ preparative chiral HPLC (e.g., Daicel columns) or enzymatic resolution (lipases in biphasic systems) for enantiomer separation. Assess pharmacokinetic (PK) differences via in vitro assays (CYP450 metabolism) and in vivo rodent models (plasma half-life, brain permeability). Use molecular docking (AutoDock Vina) to correlate stereochemistry with target binding (e.g., serotonin/dopamine receptors) .
- Data Interpretation : Contrast IC₅₀ values of enantiomers in receptor-binding assays. Highlight enantioselective toxicity risks (e.g., hERG channel inhibition) using patch-clamp electrophysiology .
Q. How can contradictory results between in vitro and in vivo efficacy studies of rac-Belaperidone be systematically analyzed?
- Methodological Guidance : Conduct meta-analyses of published datasets to identify confounding variables (e.g., dosing regimens, animal strain differences). Use multivariate regression to isolate factors like bioavailability or metabolite interference. Validate with PK/PD modeling (Phoenix WinNonlin) .
- Case Study : If in vitro IC₅₀ (5 nM) conflicts with in vivo ED₅₀ (20 mg/kg), investigate blood-brain barrier penetration (LC-MS/MS brain homogenate analysis) or active metabolite formation (HRMS/MS fragmentation) .
Q. What computational approaches predict off-target interactions of rac-Belaperidone, and how are false positives mitigated?
- Methodological Guidance : Perform ligand-based virtual screening (SwissTargetPrediction) and molecular dynamics simulations (GROMACS) to identify off-targets. Validate with kinase profiling panels (Eurofins) and SPR binding assays. Apply strict docking score thresholds (e.g., ΔG < -8 kcal/mol) to reduce false positives .
- Data Validation : Cross-reference computational hits with published adverse event databases (FAERS, ChEMBL) to prioritize high-risk targets .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis or assay conditions while minimizing resource use .
- Data Presentation : Include raw spectra (NMR, MS) in supplementary materials with annotated peaks. Use heatmaps for omics data (e.g., transcriptomic changes) .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and provide detailed protocols for chiral separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
